(2,6-Dimethylmorpholin-4-yl)[7-(4-fluorophenyl)pyrazolo[1,5-a]pyrimidin-2-yl]methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2,6-Dimethylmorpholin-4-yl)[7-(4-fluorophenyl)pyrazolo[1,5-a]pyrimidin-2-yl]methanone is a synthetic organic compound that belongs to the class of pyrazolo[1,5-a]pyrimidines. This compound is of significant interest due to its potential applications in medicinal chemistry, particularly as a kinase inhibitor. The presence of the fluorophenyl group and the pyrazolo[1,5-a]pyrimidine core contributes to its biological activity and makes it a promising candidate for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,6-Dimethylmorpholin-4-yl)[7-(4-fluorophenyl)pyrazolo[1,5-a]pyrimidin-2-yl]methanone typically involves the following steps:
Formation of the pyrazolo[1,5-a]pyrimidine core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the fluorophenyl group: This step involves the substitution of a hydrogen atom on the pyrazolo[1,5-a]pyrimidine core with a fluorophenyl group using a suitable fluorinating agent.
Attachment of the dimethylmorpholinyl group: This step involves the reaction of the intermediate with 2,6-dimethylmorpholine under appropriate conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the morpholinyl group, leading to the formation of N-oxides.
Reduction: Reduction reactions can occur at the pyrazolo[1,5-a]pyrimidine core, potentially leading to the formation of dihydro derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products
Oxidation: Formation of N-oxides.
Reduction: Formation of dihydro derivatives.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(2,6-Dimethylmorpholin-4-yl)[7-(4-fluorophenyl)pyrazolo[1,5-a]pyrimidin-2-yl]methanone has several scientific research applications:
Medicinal Chemistry: It is studied as a potential kinase inhibitor, particularly for its ability to inhibit cyclin-dependent kinases, which are crucial in cell cycle regulation and cancer treatment.
Biological Research: The compound is used in studies to understand its effects on cellular processes, including apoptosis and cell cycle progression.
Chemical Biology: It serves as a tool compound to study the role of specific kinases in various biological pathways.
Industrial Applications: The compound’s unique chemical structure makes it a candidate for the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of (2,6-Dimethylmorpholin-4-yl)[7-(4-fluorophenyl)pyrazolo[1,5-a]pyrimidin-2-yl]methanone involves the inhibition of cyclin-dependent kinases. The compound binds to the ATP-binding site of the kinase, preventing the phosphorylation of target proteins and thereby disrupting the cell cycle. This inhibition leads to cell cycle arrest and apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine derivatives: These compounds also exhibit kinase inhibitory activity and are studied for their potential in cancer treatment.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives: These compounds have similar biological activities and are used in similar research applications.
Uniqueness
(2,6-Dimethylmorpholin-4-yl)[7-(4-fluorophenyl)pyrazolo[1,5-a]pyrimidin-2-yl]methanone is unique due to the presence of the dimethylmorpholinyl group, which enhances its solubility and bioavailability. Additionally, the fluorophenyl group contributes to its potency and selectivity as a kinase inhibitor, making it a valuable compound for drug development.
Properties
CAS No. |
7167-06-8 |
---|---|
Molecular Formula |
C19H19FN4O2 |
Molecular Weight |
354.4 g/mol |
IUPAC Name |
(2,6-dimethylmorpholin-4-yl)-[7-(4-fluorophenyl)pyrazolo[1,5-a]pyrimidin-2-yl]methanone |
InChI |
InChI=1S/C19H19FN4O2/c1-12-10-23(11-13(2)26-12)19(25)16-9-18-21-8-7-17(24(18)22-16)14-3-5-15(20)6-4-14/h3-9,12-13H,10-11H2,1-2H3 |
InChI Key |
BKKHMGZNHGYURO-UHFFFAOYSA-N |
Canonical SMILES |
CC1CN(CC(O1)C)C(=O)C2=NN3C(=CC=NC3=C2)C4=CC=C(C=C4)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.